molecular formula C9H6Br2O3 B14332160 2,4-Dibromo-6-formylphenyl acetate CAS No. 109165-13-1

2,4-Dibromo-6-formylphenyl acetate

Cat. No.: B14332160
CAS No.: 109165-13-1
M. Wt: 321.95 g/mol
InChI Key: MXQDLUMAZBZQJX-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-formylphenyl acetate is an organic compound characterized by the presence of two bromine atoms, a formyl group, and an acetate ester attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-formylphenyl acetate typically involves a multi-step process. One common method includes the bromination of 2,6-diformylphenol followed by esterification with acetic anhydride. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out under acidic conditions with acetic anhydride and a catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-formylphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: 2,4-Dibromo-6-carboxyphenyl acetate.

    Reduction: 2,4-Dibromo-6-hydroxymethylphenyl acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-formylphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-formylphenyl acetate depends on its specific application. In chemical reactions, the bromine atoms and formyl group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or material science.

Comparison with Similar Compounds

  • 2,4-Dibromo-6-methylphenyl acetate
  • 2,4-Dibromo-6-nitrophenyl acetate
  • 2,4-Dibromo-6-hydroxyphenyl acetate

Comparison: 2,4-Dibromo-6-formylphenyl acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to similar compounds with different substituents. For example, the formyl group can undergo oxidation and reduction reactions that are not possible with a methyl or nitro group.

Properties

CAS No.

109165-13-1

Molecular Formula

C9H6Br2O3

Molecular Weight

321.95 g/mol

IUPAC Name

(2,4-dibromo-6-formylphenyl) acetate

InChI

InChI=1S/C9H6Br2O3/c1-5(13)14-9-6(4-12)2-7(10)3-8(9)11/h2-4H,1H3

InChI Key

MXQDLUMAZBZQJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)Br)C=O

Origin of Product

United States

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